molecular formula C13H16N2O2S2 B13723188 [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate

[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate

Cat. No.: B13723188
M. Wt: 296.4 g/mol
InChI Key: UMDCVYNJGBINJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate involves several steps. The synthetic route typically starts with the reaction of 2-methoxyphenol with an appropriate alkylating agent to form the 2-methoxyphenoxy derivative. This intermediate is then reacted with a propylating agent to introduce the propyl group.

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely follows similar steps as the laboratory preparation, with optimization for large-scale production.

Chemical Reactions Analysis

[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyanocarbonimidodithioate moiety, leading to the formation of various derivatives.

Scientific Research Applications

[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The cyanocarbonimidodithioate moiety is particularly reactive towards thiol groups, making it effective in targeting cysteine residues in proteins .

Comparison with Similar Compounds

[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications in proteomics research, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C13H16N2O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

[3-(2-methoxyphenoxy)propylsulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C13H16N2O2S2/c1-16-11-6-3-4-7-12(11)17-8-5-9-19-13(18-2)15-10-14/h3-4,6-7H,5,8-9H2,1-2H3

InChI Key

UMDCVYNJGBINJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCSC(=NC#N)SC

Origin of Product

United States

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